(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol
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Overview
Description
(S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol is a chiral compound that features a biphenyl group attached to an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Aminoethanol Moiety: The aminoethanol moiety can be introduced through the reaction of the biphenyl compound with an appropriate amine and an alcohol under suitable conditions.
Industrial Production Methods
In industrial settings, the production of (S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl amines.
Scientific Research Applications
(S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol involves its interaction with specific molecular targets. The biphenyl group allows for π-π interactions with aromatic residues in proteins, while the aminoethanol moiety can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
2-Aminoethanol: A compound with an amino group and an alcohol group attached to an ethane backbone.
Uniqueness
(S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol is unique due to its chiral nature and the presence of both a biphenyl group and an aminoethanol moiety. This combination of structural features allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-phenylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGRSSFCCDTWRF-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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